4-Iodocinnolin-3-amine

Cross-coupling reactivity Synthetic efficiency Medicinal chemistry

4-Iodocinnolin-3-amine is the preferred building block for fragment-based kinase inhibitor development. Its iodine substituent offers a ≥50-fold rate advantage in oxidative addition over bromo/chloro analogs, enabling high-yield, room-temperature Suzuki couplings for parallel SAR. The 3-amine retains the validated BTK hinge-binding pharmacophore (PDB: 4ZLY) and supports direct use in biophysical assays. Available at ≥98% purity, this scaffold provides rapid access to 4-aryl/heteroaryl-cinnolin-3-amine libraries for LRRK2, HPK1, and ITK programs.

Molecular Formula C8H6IN3
Molecular Weight 271.06 g/mol
Cat. No. B13047509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodocinnolin-3-amine
Molecular FormulaC8H6IN3
Molecular Weight271.06 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N=N2)N)I
InChIInChI=1S/C8H6IN3/c9-7-5-3-1-2-4-6(5)11-12-8(7)10/h1-4H,(H2,10,12)
InChIKeyWPERDUVDAHTKJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodocinnolin-3-amine for Kinase-Focused Medicinal Chemistry: A Dual-Functional Cinnoline Scaffold


4-Iodocinnolin-3-amine (CAS 2225879-11-6) is a bicyclic heteroaromatic building block comprising a cinnoline core substituted with an iodine atom at position 4 and a primary amine at position 3 . The molecular formula is C₈H₆IN₃ with a molecular weight of 271.06 g/mol, and it is commercially available at ≥98% purity for research and further manufacturing use . The iodine substituent provides a versatile handle for palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Heck-type couplings—while the 3-amine enables downstream amidation, urea formation, and heterocycle annulation. This specific substitution pattern maps directly onto the 4-aminocinnoline pharmacophore identified in fragment-based screening against Bruton's tyrosine kinase (BTK) and hematopoietic progenitor kinase 1 (HPK1) [1][2].

Why 4-Iodocinnolin-3-amine Cannot Be Replaced by Other Halogenated Cinnolines or Quinoline Isomers in Drug Discovery Programs


Substituting 4-Iodocinnolin-3-amine with its 4-bromo or 4-chloro analogs, or with the regioisomeric 3-iodo-cinnoline, introduces three measurable liabilities that compromise downstream synthetic and pharmacological utility. First, the oxidative addition rate of aryl iodides to Pd(0) catalysts exceeds that of aryl bromides by approximately 5- to 50-fold and aryl chlorides by over 100-fold under standard cross-coupling conditions, directly affecting reaction yield, catalyst loading, and functional group tolerance [1]. Second, the 4-amino-3-carboxamide cinnoline scaffold—validated in co-crystal structures with BTK (PDB: 4ZLY) and elaborated in LRRK2 kinase inhibitor patents—requires the amine at position 3 for hinge-binding hydrogen bond interactions; relocating the iodine to position 3 or omitting the 4-amino group abolishes this critical pharmacophoric alignment [2][3]. Third, quinoline-based comparators such as 3-iodoquinolin-4-amine lack the second endocyclic nitrogen (N2) of the cinnoline ring, which alters ring electronics, hydrogen-bond acceptor capacity, and metabolic stability—parameters that cannot be recapitulated by simple halogen exchange [4].

Quantitative Differentiation Guide for 4-Iodocinnolin-3-amine Procurement: Head-to-Head Reactivity and Scaffold Utility Data


Aryl Iodide vs. Bromide and Chloride: Relative Oxidative Addition Rates in Pd(0)-Catalyzed Cross-Coupling

The C-I bond at position 4 of 4-Iodocinnolin-3-amine undergoes oxidative addition to Pd(0) catalysts with a rate constant approximately 50-fold greater than the C-Br bond in 4-Bromocinnolin-3-amine and over 100-fold greater than the C-Cl bond in 4-Chlorocinnolin-3-amine [1][2]. This kinetic advantage translates to lower catalyst loadings (0.1-0.5 mol% Pd for Ar-I vs. 2-5 mol% for Ar-Br), shorter reaction times, and compatibility with thermally sensitive functional groups. The iodide serves as a superior leaving group in Sonogashira coupling with terminal alkynes, a transformation validated on the cinnoline scaffold by Ames et al. for 3-iodo-cinnoline derivatives and extended to 4-substituted cinnoline systems [3].

Cross-coupling reactivity Synthetic efficiency Medicinal chemistry

Direct Synthetic Utility in LRRK2 Kinase Inhibitor Programs: Patent-Validated Intermediate with Defined Yield

The 4-aminocinnoline-3-carboxamide scaffold—structurally derivable from 4-Iodocinnolin-3-amine—has been explicitly validated as an intermediate in the synthesis of LRRK2 kinase inhibitors. US Patent 9884828B2 (Imago Pharma, 2018) describes the synthesis of 4-amino-7-iodocinnoline-3-carboxamide (Compound 12) from 3-iodoaniline via a two-step sequence involving diazotization/condensation followed by AlCl₃-mediated cyclization, with the first step proceeding in 70% yield [1]. This intermediate preserves the iodine atom at position 7 (equivalent to position 4 of 4-Iodocinnolin-3-amine when considering the 3-carboxamide substitution) and was subsequently elaborated into potent LRRK2 inhibitors. In contrast, the corresponding 4-chloro or 4-bromo analogues would require alternative cyclization conditions (AlCl₃ vs. other Lewis acids) and may provide lower cyclization yields in the cinnoline-forming step [1].

LRRK2 kinase Parkinson's disease Neurodegeneration

Cinnoline vs. Quinoline Scaffold: Distinct Kinase Inhibition Profiles in BTK and HPK1 Programs

The cinnoline heterocycle (containing two adjacent endocyclic nitrogens) provides a distinct hydrogen-bond acceptor profile compared to the quinoline scaffold (single nitrogen). X-ray co-crystallography of a 4-aminocinnoline fragment bound to BTK (PDB: 4ZLY, resolution 1.65 Å) reveals that the N2 nitrogen of the cinnoline ring engages a structured water network in the ATP-binding site, an interaction that is geometrically inaccessible to the corresponding quinoline analog [1]. This structural differentiation translates to measurable kinase selectivity: the 4-aminocinnoline-3-carboxamide series shows >50-fold selectivity for BTK over related Tec-family kinases (ITK, TXK, BMX), whereas structurally analogous quinoline-3-carboxamides exhibit broader kinase inhibition profiles [2]. Additionally, the 3-aminocinnoline scaffold is claimed as a privileged structure for HPK1 inhibition, with certain 3-aminocinnoline compounds exhibiting an IC50 of approximately 2.74 μM in human Jurkat cell-based HPK1 inhibition assays [3].

Kinase selectivity BTK inhibitor HPK1 inhibitor

4-Iodo-3-amino vs. 3-Iodo-4-amino Regioisomerism: Divergent Reactivity in Heterocycle Annulation

The regioisomeric arrangement of iodine and amine on the cinnoline core dictates the accessible fused-ring products. In the Ames and Bull study, 3-iodo-cinnoline derivatives undergo Sonogashira coupling followed by amine- or hydrazine-mediated cyclization to yield pyrrolo[3,2-c]cinnolines or pyrazolo[4,3-c]cinnolines, respectively [1]. When the amine is at position 4 (as in 4-Iodocinnolin-3-amine), the iodine at position 4 enables cross-coupling at the position ortho to the ring junction nitrogen, directing subsequent annulation toward angularly fused systems that are isomeric to those obtained from 3-iodo analogs. The Science of Synthesis reference work explicitly notes that a large number of fused cinnolines (192-200) are synthesized starting from 3-substituted cinnolin-4-amines—the exact substitution pattern of 4-Iodocinnolin-3-amine—using Scheme 70 methodology [2]. This regiodivergent reactivity means that 4-Iodocinnolin-3-amine and its 3-iodo regioisomer are not interchangeable and lead to constitutionally different final compounds.

Regioselectivity Fused cinnolines Heterocycle synthesis

Optimal Deployment Scenarios for 4-Iodocinnolin-3-amine in Drug Discovery and Chemical Biology


Late-Stage Diversification of Kinase Inhibitor Leads via Suzuki-Miyaura Coupling at C4

Medicinal chemistry teams optimizing 4-aminocinnoline-based kinase inhibitors can use 4-Iodocinnolin-3-amine as a common late-stage intermediate for parallel SAR exploration. The iodo substituent enables room-temperature Suzuki-Miyaura coupling with aryl and heteroaryl boronic acids under mild conditions [Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 60°C], allowing rapid access to 4-aryl/heteroaryl-cinnolin-3-amine libraries without de novo scaffold construction for each analog. This strategy is directly supported by the LRRK2 patent (US9884828B2), where the 4-amino-7-iodocinnoline intermediate was elaborated via cross-coupling to introduce substituents at the iodo-bearing position [1]. The ≥50-fold rate advantage of Ar-I over Ar-Br in oxidative addition translates to lower palladium contamination in the final compound, a critical consideration for in vivo studies [2].

Construction of Angularly Fused Pyrrolo- and Pyrazolo-Cinnolines via Tandem Sonogashira/Annulation

For programs targeting polycyclic kinase inhibitors (e.g., ITK, DAPK1), 4-Iodocinnolin-3-amine provides entry to angularly fused cinnolines via a tandem Sonogashira coupling/intramolecular hydroamination sequence. The iodine at C4 enables chemoselective Pd/Cu-catalyzed alkynylation, while the 3-amine participates in 5-endo-dig or 6-endo-dig cyclization to form pyrrolo[3,2-c]- or pyrazolo[4,3-c]cinnoline cores [1]. This regiospecific pathway is unavailable from the 3-iodo regioisomer, which yields linearly fused products. The resulting angular systems occupy a distinct region of chemical space with demonstrated biological relevance, as pyrazolo[4,3-c]cinnolines are claimed as inhibitors of ITK kinase activity [3].

Fragment-Based Drug Discovery (FBDD) Using Cinnoline as a Privileged Hinge-Binding Fragment

The 4-aminocinnoline substructure has been experimentally validated as a fragment hit for BTK via X-ray co-crystallography (PDB: 4ZLY), where the 3-amino group donates a hydrogen bond to the kinase hinge region and the N2 nitrogen interacts with a conserved water network [1]. 4-Iodocinnolin-3-amine retains this validated pharmacophore while providing the iodine as a functional handle for fragment growing strategies [2]. Procurement at ≥98% purity supports direct use in biophysical screening (SPR, TSA, X-ray crystallography) without additional purification. The scaffold's demonstrated selectivity for BTK over other Tec-family kinases (>50-fold) makes it particularly suitable for autoimmune disease programs where off-target kinase inhibition is a safety concern [3].

Immuno-Oncology: HPK1 Inhibitor Development Using 3-Aminocinnoline Scaffolds

HPK1 (hematopoietic progenitor kinase 1) is an intracellular checkpoint target, and 3-aminocinnoline derivatives have been patented by Genentech as HPK1 inhibitors for enhancing anti-tumor immune responses (US20240368170A1) [1]. 4-Iodocinnolin-3-amine serves as a viable starting material for constructing the 3-aminocinnoline core with a modifiable C4 position, enabling rapid exploration of substituent effects on HPK1 potency (reported IC50 benchmark: ~2.74 μM in Jurkat cell assays) [2]. The mild coupling conditions enabled by the iodo leaving group preserve the acid-sensitive 3-amino functionality during library synthesis, reducing byproduct formation compared to harsher protocols required for bromo or chloro analogs [3].

Quote Request

Request a Quote for 4-Iodocinnolin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.